1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-4-ol
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Overview
Description
1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-4-ol is a chemical compound with the molecular formula C10H13NO3S and a molecular weight of 227.28 g/mol It is a derivative of tetrahydroquinoline, featuring a methanesulfonyl group attached to the nitrogen atom and a hydroxyl group at the fourth position of the quinoline ring
Mechanism of Action
Preparation Methods
The synthesis of 1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,2,3,4-tetrahydroquinoline and methanesulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the fourth position can be oxidized to form a ketone derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding the parent tetrahydroquinoline. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium azide or thiols can be employed to introduce azido or thiol groups, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-4-ol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates for treating various diseases.
Organic Synthesis:
Biological Studies: Researchers utilize this compound to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Comparison with Similar Compounds
1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-4-ol can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroquinoline: The parent compound without the methanesulfonyl and hydroxyl groups. It serves as a basic scaffold for various derivatives.
1-Methyl-1,2,3,4-tetrahydroquinoline: A derivative with a methyl group instead of the methanesulfonyl group, exhibiting different chemical reactivity and biological activity.
1-Methanesulfonyl-1,2,3,4-tetrahydroisoquinoline: A structural isomer with the methanesulfonyl group attached to a different position on the ring, leading to distinct properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
1-methylsulfonyl-3,4-dihydro-2H-quinolin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-15(13,14)11-7-6-10(12)8-4-2-3-5-9(8)11/h2-5,10,12H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHBTBLETZBTJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C2=CC=CC=C21)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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